Alhydrogel

Vaccine Formulation Adjuvant Characterization Particle Size Distribution

Alhydrogel (CAS 8064-00-4) is a semi-crystalline aluminum oxyhydroxide (boehmite) adjuvant manufactured by Merck Group, representing one of only two aluminum-based adjuvants used in clinically approved human vaccines globally. It is a sterile, non-pyrogenic suspension of aluminum hydroxide gel that functions via antigen adsorption and depot formation to potentiate humoral immune responses.

Molecular Formula AlH6O3
Molecular Weight 81.028 g/mol
CAS No. 8064-00-4
Cat. No. B10761196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlhydrogel
CAS8064-00-4
Molecular FormulaAlH6O3
Molecular Weight81.028 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[Al+3]
InChIInChI=1S/Al.3H2O/h;3*1H2
InChIKeyMXRIRQGCELJRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in alkaline solutions, acid solutions
Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water.
Readily soluble in both acids and strong bases
Solubility in water: none

Alhydrogel (CAS 8064-00-4): Technical Baseline for the Clinically Approved Aluminum Oxyhydroxide Vaccine Adjuvant


Alhydrogel (CAS 8064-00-4) is a semi-crystalline aluminum oxyhydroxide (boehmite) adjuvant manufactured by Merck Group, representing one of only two aluminum-based adjuvants used in clinically approved human vaccines globally [1]. It is a sterile, non-pyrogenic suspension of aluminum hydroxide gel that functions via antigen adsorption and depot formation to potentiate humoral immune responses [2]. As a well-characterized FDA-approved adjuvant with extensive clinical history in vaccines against diphtheria, tetanus, pertussis, and hepatitis B, Alhydrogel serves as a critical benchmark for adjuvant development and vaccine formulation studies [3].

Why Aluminum Adjuvant Substitution Fails: Evidence That Alhydrogel Cannot Be Replaced by Generic Aluminum Hydroxide or Phosphate Alternatives


Despite the generic term alum frequently used interchangeably, aluminum-based adjuvants are chemically and biologically dissimilar materials with distinct physicochemical properties that directly dictate antigen adsorption behavior, particle size distribution, cellular uptake kinetics, and ultimate immunopotentiation outcomes [1]. The commercial adjuvant Alhydrogel is a semi-crystalline aluminum oxyhydroxide (boehmite) with specific particle architecture and surface charge characteristics, while Adju-Phos is an amorphous aluminum hydroxyphosphate with fundamentally different antigen binding mechanisms and pH-dependent stability profiles [2]. Even among nominally similar aluminum hydroxide products, such as Imject alum (amorphous aluminum hydroxycarbonate), substantial differences in adsorption capacity and humoral response magnitude have been documented [3]. These physicochemical divergences translate into non-interchangeable performance in vaccine formulations, where substitution without rigorous comparability assessment can compromise antigen loading, alter particle size of the adjuvant-antigen complex, and reduce immunogenicity [4].

Quantitative Differentiation Evidence for Alhydrogel (CAS 8064-00-4) Versus Key Comparator Adjuvants


Particle Size Differentiation: Alhydrogel Stock Suspension Exhibits Significantly Smaller Median Particle Size Than Adju-Phos or Imject Alum

In stock suspension, Alhydrogel exhibits a median particle size of 2677 ± 120 nm, which is significantly smaller than both Adju-Phos (7152 ± 308 nm) and Imject alum (7294 ± 146 nm), a difference of approximately 4.5 μm and statistically significant at P ≤ 0.0001 [1]. In the presence of bovine serum albumin (BSA) as a model antigen, Alhydrogel and Adju-Phos exhibit comparable median sizes (4194 ± 466 nm vs 4850 ± 501 nm), while Imject alum remains considerably smaller at 2155 ± 485 nm [1]. This size differentiation is critical as particle size directly influences phagocytic uptake, lymph node trafficking, and the resultant immune response magnitude [2].

Vaccine Formulation Adjuvant Characterization Particle Size Distribution

Antigen Adsorption Capacity: Alhydrogel Demonstrates Significantly Higher Protein Binding Than Adju-Phos

Alhydrogel exhibits a significantly higher adsorption capacity than Adju-Phos across multiple model protein antigens [1]. Electrostatic interactions were identified as the major driving force for surface adsorption of all tested model proteins except ovalbumin, and the adsorption capacity of both adjuvants is modulated by molecular weight of protein antigens, sodium chloride concentration, phosphate buffer presence, denaturing agents, and aluminum particle size [1]. This differential adsorption capacity is mechanistically linked to the distinct surface chemistries of aluminum oxyhydroxide (Alhydrogel) versus aluminum hydroxyphosphate (Adju-Phos), with Alhydrogel providing a more favorable electrostatic environment for protein binding under typical formulation conditions [2].

Antigen Adsorption Vaccine Formulation Adjuvant-Protein Interactions

Humoral Immunogenicity: Alhydrogel Elicits Significantly Higher Antibody Titers Than Imject Alum and Outperforms AddaVax in Select Antigen Systems

In a direct comparison of three alum formulations (precipitated alum, Alhydrogel, and Imject alum), the magnitude of humoral responses elicited by Alhydrogel and precipitated alum was significantly greater than that induced by Imject alum, with the adjuvant potency ranking established as precipitated alum > Alhydrogel > Imject alum [1]. In a separate head-to-head comparison with the squalene-based oil-in-water emulsion AddaVax, Alhydrogel formulated with HIV-1 subtype C gp140 antigen in rabbits resulted in significantly enhanced soluble Env and V1V2 binding antibodies, as well as significantly higher neutralization titers for a subtype C Tier 1A virus (MW965.26) and increased neutralization breadth to Tier 1A and 1B viruses [2].

Humoral Immune Response Antibody Titer Vaccine Adjuvant Potency

Cellular Response Kinetics: Adju-Phos Induces Faster Perturbation of ATP Production and Higher Toxicity Than Alhydrogel at Clinical Concentrations

In THP-1 derived phagocytic monocyte cells, Adju-Phos induces perturbation in ATP production faster than Alhydrogel, while both adjuvants are capable of inducing reactive oxygen species (ROS) overproduction [1]. At clinically relevant aluminum concentrations (100 μg/mL), Adju-Phos induced higher toxicity and promoted higher levels of metabolic activity and chemokine production (MCP-1 and MIP-1α), which were attributed to its enhanced intracellular solubility and bioavailability relative to Alhydrogel [2]. Following 1-hour exposure in simulated biological fluid, Alhydrogel presented with predominant particle populations <2.7 μm, whereas Adju-Phos aggregates predominantly exceeded 5.6 μm [2].

Cellular Toxicology Mitochondrial Function Adjuvant Safety Assessment

Suspension Stability: Alhydrogel Exhibits Lower Stability Compared to Synthesized AlOOH Nanoparticles, Informing Formulation Optimization Requirements

Commercial Alhydrogel exhibits low suspension stability compared to synthesized AlOOH nanoparticles, a result attributed to its high surface free energy (SFE) [1]. For aluminum oxyhydroxide systems, suspension stability is governed by a combination of factors including particle size, zeta potential, surface free energy, and hydrophobicity [1]. In contrast, the freeze-thaw stability of Alhydrogel is strongly influenced by formulation pH and suspension state at the time of freezing, with significantly less aggregation occurring in buffered sucrose solutions at pH furthest from the point of zero charge during slow freezing at -20°C [2].

Suspension Stability Formulation Development Adjuvant Physical Properties

Evidence-Based Application Scenarios Where Alhydrogel (CAS 8064-00-4) Provides Quantifiable Advantage


Vaccine Formulation Requiring Maximal Antigen Loading Capacity

Based on direct comparative evidence demonstrating that Alhydrogel has a significantly higher adsorption capacity than Adju-Phos [1], this adjuvant is optimally suited for vaccine formulations where maximizing antigen loading per unit volume is critical. This scenario applies to subunit vaccines with weakly immunogenic antigens that require high adjuvant-to-antigen ratios to achieve protective immunity, or to multivalent formulations where multiple antigens must be co-adsorbed onto a single adjuvant particle. The higher adsorption capacity of Alhydrogel, driven primarily by favorable electrostatic interactions with protein antigens [2], enables more efficient formulation development and potentially lower adjuvant dosing, which may reduce injection site reactogenicity while maintaining immunogenic potency [1].

Development of Viral Envelope Subunit Vaccines Requiring Strong Humoral Neutralizing Antibody Responses

Evidence from direct head-to-head comparison demonstrates that Alhydrogel significantly enhances soluble Env and V1V2 binding antibodies and yields significantly higher neutralization titers for Tier 1A viruses compared to the squalene-based adjuvant AddaVax when formulated with HIV-1 subtype C gp140 [3]. This differential performance makes Alhydrogel a preferred adjuvant candidate for vaccine development programs targeting viral envelope proteins where neutralizing antibody titers serve as a primary correlate of protection, including HIV, SARS-CoV-2 spike-based vaccines, and other viral subunit candidates where Th2-biased humoral immunity is the desired immunological outcome [3].

Benchmark Adjuvant for Comparative Studies of Novel Adjuvant Candidates

Given the extensive physicochemical characterization of Alhydrogel stock suspension, including its defined median particle size of 2677 ± 120 nm [4], its established adsorption capacity profile [1], and its documented humoral response magnitude relative to Imject alum and AddaVax [5][3], Alhydrogel serves as an essential benchmark adjuvant for comparative evaluation of novel adjuvant candidates. Its status as an FDA-approved, clinically validated aluminum oxyhydroxide adjuvant with known cellular response kinetics in THP-1 cells [6] provides a robust baseline against which new adjuvants can be assessed for improved immunogenicity, reduced toxicity, or enhanced formulation stability.

Formulations Where Minimizing Adjuvant Particle Size Below 3 μm Is Desirable for Phagocytic Uptake Optimization

Based on evidence that Alhydrogel stock suspension exhibits the smallest median particle size (2677 ± 120 nm) compared to Adju-Phos (7152 ± 308 nm) and Imject alum (7294 ± 146 nm) [4], and that in simulated biological fluid its predominant particle populations remain <2.7 μm after 1-hour exposure [7], Alhydrogel is particularly suited for vaccine formulations where smaller initial particle size is hypothesized to enhance phagocytic uptake, improve lymphatic drainage, or modulate the kinetics of antigen presentation. This size differentiation may be especially relevant for intradermal or intramuscular vaccines where particle size influences local tissue retention and trafficking to draining lymph nodes [4].

Quote Request

Request a Quote for Alhydrogel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.